An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safe handling, offering insights grounded in established scientific principles and experimental evidence.
Introduction: A Privileged Scaffold in Drug Discovery
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is considered "privileged" in medicinal chemistry due to its frequent appearance in biologically active compounds with a wide range of therapeutic applications.[1][2][3] The fusion of an imidazole ring with a pyridine ring creates a rigid, planar structure with unique electronic properties that are conducive to binding with various biological targets.
The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core significantly enhances its utility as a synthetic intermediate. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with target proteins.[4] The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functional groups, allowing for the facile generation of diverse compound libraries for drug discovery programs.[5]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 878197-67-2 | [6][7] |
| Molecular Formula | C8H5FN2O | [6] |
| Molecular Weight | 164.14 g/mol | [6] |
| IUPAC Name | 5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | [6] |
| Appearance | Typically a solid | Inferred from similar compounds |
Spectroscopic Characterization:
While a specific, detailed spectrum for this exact compound is not publicly available, the expected spectroscopic data can be inferred from the analysis of the imidazo[1,2-a]pyridine scaffold and related derivatives.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The aldehyde proton will appear as a characteristic singlet at a downfield chemical shift (typically δ 9-10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be observed at a downfield chemical shift (typically δ 180-200 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.14).
Synthesis and Mechanism
The synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic strategies, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a related species.[1][11][12][13]
A plausible synthetic route to 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves the reaction of 6-fluoro-2-aminopyridine with chloroacetaldehyde.
Caption: Synthetic pathway for 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.
Step-by-Step Synthetic Protocol:
-
Reaction Setup: To a solution of 6-fluoro-2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of chloroacetaldehyde.
-
Base Addition: Add a mild base, for example, sodium bicarbonate, to the reaction mixture to neutralize the hydrogen chloride that is formed during the reaction.
-
Heating: Heat the reaction mixture to reflux for several hours to promote the condensation and subsequent intramolecular cyclization.
-
Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.
Applications in Research and Drug Development
The unique structural features of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde make it a valuable starting material for the synthesis of a wide range of biologically active molecules.
Role as a Synthetic Intermediate:
The aldehyde functionality at the C2 position is a key feature that allows for diverse chemical transformations.[2] It can readily undergo reactions such as:
-
Reductive Amination: To introduce various amine-containing side chains.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
These transformations enable the exploration of the structure-activity relationship (SAR) around the imidazo[1,2-a]pyridine core.
Caption: Synthetic utility of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde.
Examples in Drug Discovery:
The imidazo[1,2-a]pyridine scaffold has been incorporated into numerous drug candidates targeting a variety of diseases. For instance, derivatives of this scaffold have been investigated as potent inhibitors of platelet-derived growth factor receptor (PDGFR), a key target in oncology.[4] The strategic placement of substituents on the imidazo[1,2-a]pyridine ring, facilitated by versatile intermediates like the title compound, is crucial for achieving high potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. The safety information provided here is based on data for structurally related compounds.[14][15][16][17]
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[15][18] |
| H315 | Causes skin irritation.[15][17][18] |
| H319 | Causes serious eye irritation.[17][18] |
| H335 | May cause respiratory irritation.[17][18] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Experimental Protocols: Reductive Amination
The following is a general protocol for the reductive amination of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a common and useful transformation in medicinal chemistry.
Caption: General workflow for the reductive amination of an aldehyde.
This protocol provides a general framework. The specific reaction conditions, such as the choice of solvent, reducing agent, and reaction time, may need to be optimized for different amine substrates.
References
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Pyridine-2-carbaldehyde. Wikipedia. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
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C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]
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Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Cheméo. [Link]
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Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. ResearchGate. [Link]
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2-Fluoro-5-formylpyridine. PubChem, National Institutes of Health. [Link]
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Pyridine-2-carbaldehyde thiosemicarbazone. ResearchGate. [Link]
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Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
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Five subsequent new pyridine carboxamides and their complexes with d-electron ions. Synthesis, spectroscopic characterization and magnetic properties. ResearchGate. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
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